molecular formula C20H13N3O2S B2981728 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 315683-21-7

5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one

Cat. No.: B2981728
CAS No.: 315683-21-7
M. Wt: 359.4
InChI Key: MNGQJXMIMJCFDC-UHFFFAOYSA-N
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Description

5-((Furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is a complex heterocyclic compound that combines multiple aromatic rings and functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the furan ring, phthalazine, and quinazoline moieties suggests a rich chemistry and potential biological activity.

Mechanism of Action

    Target of action

    Quinazolinone and quinazoline derivatives, which this compound is a part of, have been found to have a wide range of biopharmaceutical activities . They are considered significant for the synthesis of diverse molecules with physiological significance and pharmacological utilization . .

    Mode of action

    The mode of action of quinazolinone and quinazoline derivatives can vary greatly depending on their specific structure and functional groups . Without specific information on this compound, it’s difficult to provide an accurate description of its mode of action.

    Biochemical pathways

    Quinazolinone and quinazoline derivatives can affect a variety of biochemical pathways due to their wide range of biological activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and formamide under acidic conditions.

    Introduction of the Phthalazine Moiety: This step often involves the condensation of the quinazoline intermediate with phthalic anhydride or its derivatives.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with a thiol group on the phthalazinoquinazoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

5-((Furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the quinazoline or phthalazine rings using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly the furan ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline or phthalazine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

This compound is of interest in medicinal chemistry due to its potential biological activities. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure and functional groups make it suitable for applications in advanced materials science.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.

    Phthalazine Derivatives: Compounds with anti-inflammatory and anti-cancer properties.

    Furan Derivatives: Compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness

5-((Furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is unique due to the combination of its structural features. The integration of furan, phthalazine, and quinazoline moieties in a single molecule provides a unique platform for exploring new chemical and biological activities. This combination is not commonly found in other compounds, making it a valuable subject for further research.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness in the field of chemistry and beyond

Properties

IUPAC Name

5-(furan-2-ylmethylsulfanyl)quinazolino[2,3-a]phthalazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S/c24-20-16-9-3-4-10-17(16)21-18-14-7-1-2-8-15(14)19(22-23(18)20)26-12-13-6-5-11-25-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGQJXMIMJCFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N=C2SCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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